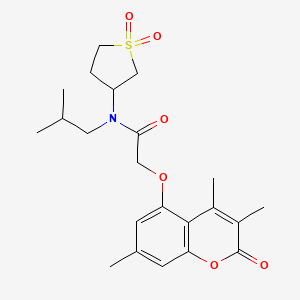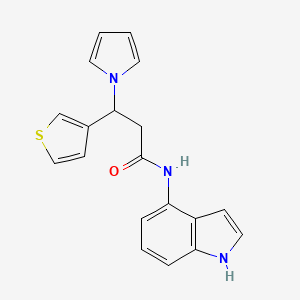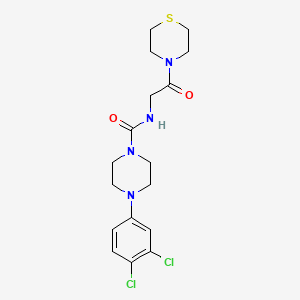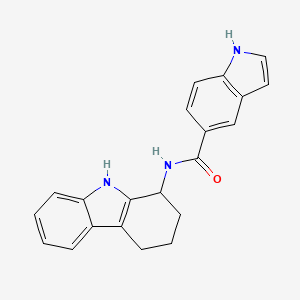![molecular formula C22H21N3O B11002866 2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11002866.png)
2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTIE , is a complex organic compound with a fused indole and pyridoindole ring system. Let’s break down its structure:
Structure:
!Compound Structure)
This compound features an indole moiety (the 2-methyl-1H-indol-3-yl group) fused to a tetrahydro-2H-pyrido[4,3-b]indole ring. The presence of both aromatic and saturated rings makes it intriguing for various applications.
Preparation Methods
Synthetic Routes:
Indole Synthesis: The indole portion can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Pyridoindole Formation: The tetrahydro-2H-pyrido[4,3-b]indole ring can be constructed through a variety of methods, such as Pictet–Spengler condensation or intramolecular cyclization.
Final Assembly: The two fragments are then coupled using appropriate reagents and conditions.
Industrial Production:
MTIE is not commonly produced industrially due to its specialized applications. research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
MTIE undergoes several reactions:
Oxidation: It can be oxidized to form an indole-2-carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the indole nitrogen or other reactive sites.
Major Products: These reactions lead to various derivatives, including substituted indoles and pyridoindoles.
Scientific Research Applications
MTIE finds applications in:
Medicine: It exhibits anticancer properties by interfering with cell cycle regulation and apoptosis pathways.
Neuroscience: Researchers study its effects on neurotransmitter systems.
Chemical Biology: MTIE serves as a scaffold for designing novel compounds.
Mechanism of Action
Molecular Targets: MTIE interacts with specific proteins involved in cell signaling, DNA repair, and apoptosis.
Pathways: It modulates pathways related to cell growth, survival, and inflammation.
Comparison with Similar Compounds
MTIE’s uniqueness lies in its fused ring system. Similar compounds include:
Carbazole: Another fused indole system.
Quinoline: A related heterocyclic compound.
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H21N3O/c1-14-17(15-6-2-4-8-19(15)23-14)12-22(26)25-11-10-21-18(13-25)16-7-3-5-9-20(16)24-21/h2-9,23-24H,10-13H2,1H3 |
InChI Key |
YMGYPUHYQQMESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11002794.png)
![N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11002798.png)
![Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002805.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11002811.png)

![methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002819.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine](/img/structure/B11002823.png)
![Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B11002827.png)
![(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B11002840.png)



![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11002882.png)
![1-(3-chlorophenyl)-N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002890.png)
